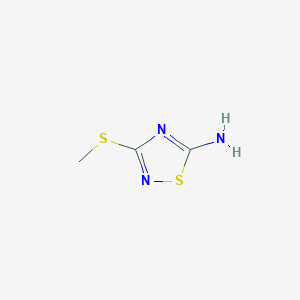

3-(Methylthio)-1,2,4-thiadiazol-5-amine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522190. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylsulfanyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S2/c1-7-3-5-2(4)8-6-3/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKQSHMJHHADQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219195 | |

| Record name | 1,2,4-Thiadiazole, 5-amino-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6913-13-9 | |

| Record name | 3-(Methylthio)-1,2,4-thiadiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6913-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-(methylthio)-1,2,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006913139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6913-13-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Thiadiazole, 5-amino-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfanyl)-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-3-(METHYLTHIO)-1,2,4-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I16H80V5LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Methylthio)-1,2,4-thiadiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a potential synthetic pathway for 3-(methylthio)-1,2,4-thiadiazol-5-amine. Due to the limited availability of a directly published experimental protocol for this specific compound, the following guide is constructed based on well-established and analogous synthetic methods for structurally similar 1,2,4-thiadiazole derivatives.

Core Synthesis Pathway

The proposed synthesis of this compound involves a two-step process commencing with the readily available S-methylisothiourea sulfate. The pathway is centered around the formation of an N-halo-S-methylisothiourea intermediate, which subsequently undergoes oxidative cyclization with a thiocyanate salt to yield the target 1,2,4-thiadiazole ring structure.

A general representation of this synthetic approach is depicted below:

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of this compound, based on analogous procedures for similar compounds.

Step 1: In Situ Formation of N-halo-S-methylisothiourea

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend S-methylisothiourea sulfate (1 equivalent) in a suitable solvent such as methanol or acetonitrile.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Halogenating Agent: Slowly add a solution of a halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1.1 equivalents), dissolved in the same solvent, to the cooled suspension via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the N-halo intermediate is typically assumed to be complete when the starting material is consumed. This intermediate is generally used in the next step without isolation due to its potential instability.

Step 2: Oxidative Cyclization to this compound

-

Addition of Thiocyanate: To the reaction mixture containing the in situ generated N-halo-S-methylisothiourea, add a solution of potassium thiocyanate (KSCN) (1.2 equivalents) in the same solvent.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. The progress of the cyclization can be monitored by TLC.

-

Work-up: Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data

Due to the absence of specific literature on the synthesis of this compound, the following table presents known physical and chemical properties of the target compound.[1] Experimental data such as reaction yield and detailed spectroscopic analysis would need to be determined upon execution of the synthesis.

| Property | Value |

| Molecular Formula | C₃H₅N₃S₂ |

| Molecular Weight | 147.22 g/mol |

| CAS Number | 6913-13-9 |

| Appearance | Expected to be a solid |

| Melting Point | Not definitively reported |

| Solubility | Expected to be soluble in organic solvents |

Logical Relationships and Workflow

The overall workflow for the synthesis and characterization of this compound can be visualized as follows:

Figure 2: General workflow for the synthesis and characterization of the target compound.

It is imperative for researchers to conduct this synthesis in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), as some of the reagents and potential byproducts may be hazardous. The proposed protocol should be optimized for reaction conditions, stoichiometry, and purification methods to achieve the best possible yield and purity of this compound.

References

An In-depth Technical Guide to 5-Amino-3-(methylthio)-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-Amino-3-(methylthio)-1,2,4-thiadiazole. Due to the limited availability of detailed experimental data for this specific compound, this guide also extrapolates information from the broader class of thiadiazole derivatives to provide a foundational understanding of its synthesis and potential biological significance. The document includes a summary of known chemical properties, a representative synthesis protocol, and a discussion of the general biological activities of thiadiazoles, which may inform future research directions for this particular molecule.

Core Chemical Properties

5-Amino-3-(methylthio)-1,2,4-thiadiazole, with the CAS number 6913-13-9, is a heterocyclic compound containing a 1,2,4-thiadiazole ring substituted with an amino group and a methylthio group.[1][2][3] Its chemical structure and basic properties are summarized below.

Table 1: Chemical and Physical Properties of 5-Amino-3-(methylthio)-1,2,4-thiadiazole

| Property | Value | Source(s) |

| CAS Number | 6913-13-9 | [1][2][3] |

| Molecular Formula | C₃H₅N₃S₂ | [2][3] |

| Molecular Weight | 147.22 g/mol | [4] |

| IUPAC Name | 3-(Methylthio)-1,2,4-thiadiazol-5-amine | [2] |

| Synonyms | 5-Amino-3-methylthio-1,2,4-thiadiazole, 3-Methylmercapto-5-amino-1,2,4-thiadiazole | [1][5] |

| Melting Point | 140-144 °C | [6] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 5-Amino-3-(methylthio)-1,2,4-thiadiazole was not found in the available literature. However, general methods for the synthesis of 5-amino-1,2,4-thiadiazole derivatives are well-documented. A common approach involves the oxidative cyclization of imidoyl thioureas.

Below is a representative experimental workflow for the synthesis of 5-amino-1,2,4-thiadiazole derivatives, which could be adapted for the synthesis of the target compound.

References

- 1. 5-AMINO-3-METHYLTHIO-1,2,4-THIADIAZOLE | 6913-13-9 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 5-AMINO-3-METHYLTHIO-1,2,4-THIADIAZOLE|CAS 6913-13-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. scbt.com [scbt.com]

- 5. 1,2,4-Thiadiazole, 5-amino-3-(methylthio)- (CAS 6913-13-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. echemi.com [echemi.com]

- 7. 6913-13-9|this compound|BLD Pharm [bldpharm.com]

- 8. 5-Amino-1,3,4-thiadiazole-2-thiol(2349-67-9) IR Spectrum [chemicalbook.com]

Unraveling the Molecular Actions of CAS 6913-13-9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: The scientific community has not yet elucidated the mechanism of action for the chemical compound identified by CAS number 6913-13-9. Extensive searches of chemical databases and scientific literature have not yielded information regarding its biological activity, signaling pathways, or experimental protocols. This guide addresses the current information gap and provides a framework for potential future investigation.

Compound Identification and Current Status

A thorough search for CAS 6913-13-9 did not retrieve a specific, publicly documented chemical entity. This suggests several possibilities:

-

Proprietary Information: The compound may be part of a confidential research and development program and not disclosed in public databases.

-

Novel or Undisclosed Substance: It might be a newly synthesized molecule that has not yet been cataloged in public chemical registries.

-

Data Entry Error: The CAS number itself could be erroneous.

Given the lack of public information, this document will outline a hypothetical workflow for elucidating the mechanism of action for a novel compound, which can be applied once CAS 6913-13-9 is identified.

Hypothetical Workflow for Mechanism of Action Elucidation

The following diagram illustrates a standard experimental workflow for determining the mechanism of action of an unknown chemical compound.

Caption: A generalized workflow for determining a compound's mechanism of action.

Data Presentation: A Template for Quantitative Analysis

Once experimental data becomes available for CAS 6913-13-9, it is crucial to present it in a structured format. The following table serves as a template for summarizing key quantitative metrics that are essential for comparing the potency and efficacy of a compound across different assays.

| Assay Type | Target/Pathway | Metric | Value (e.g., µM) | 95% Confidence Interval | Reference |

| Biochemical Assay | e.g., Kinase A | IC₅₀ | Data | Data | Citation |

| Cell-Based Assay | e.g., Cell Line X | EC₅₀ | Data | Data | Citation |

| Binding Assay | e.g., Receptor B | Kᵢ | Data | Data | Citation |

| Cellular Thermal Shift | e.g., Target C | Tₘ Shift | Data | Data | Citation |

Experimental Protocols: A Methodological Framework

Detailed and reproducible experimental protocols are the bedrock of scientific inquiry. Below is a template for documenting a hypothetical experimental procedure for assessing the impact of CAS 6913-13-9 on a specific signaling pathway.

Protocol: Western Blot Analysis of Pathway X Activation

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T) at a density of 1 x 10⁶ cells/well in a 6-well plate.

-

Incubate overnight at 37°C and 5% CO₂.

-

Treat cells with varying concentrations of CAS 6913-13-9 (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target protein (e.g., phospho-Protein Y, total Protein Y) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

-

Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

-

Illustrative Signaling Pathway

The following diagram represents a hypothetical signaling cascade that could be investigated for modulation by CAS 6913-13-9.

Caption: A hypothetical inhibitory action of CAS 6913-13-9 on a signaling pathway.

Unveiling the Enigmatic Potential: A Technical Guide to the Biological Activity of 3-(methylthio)-1,2,4-thiadiazol-5-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive overview of the current, albeit limited, publicly available information regarding the biological activity of the heterocyclic compound 3-(methylthio)-1,2,4-thiadiazol-5-amine. Despite the significant and diverse biological activities reported for the broader thiadiazole class of compounds, specific experimental data on this particular molecule is scarce. This document summarizes the known chemical properties, discusses the potential biological activities based on related 1,2,4-thiadiazole derivatives, and proposes a hypothetical framework for its systematic biological evaluation. The included experimental workflows and pathway diagrams are intended to serve as a conceptual guide for future research endeavors into this and similar novel chemical entities.

Introduction

The thiadiazole nucleus is a cornerstone in medicinal chemistry, with its various isomers being integral scaffolds in a multitude of pharmacologically active agents.[1][2][3][4][5] The 1,3,4-thiadiazole isomer, in particular, is well-documented for its broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] However, the 1,2,4-thiadiazole isomer, and specifically this compound, remains a comparatively enigmatic entity within the scientific literature. This guide aims to collate the existing information and provide a structured approach for unlocking its therapeutic potential.

Chemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is critical for any biological investigation. The key identifiers and properties of this compound are summarized below.

| Property | Value |

| CAS Number | 6913-13-9 |

| Molecular Formula | C₃H₅N₃S₂ |

| Molecular Weight | 147.22 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-Amino-3-(methylthio)-1,2,4-thiadiazole |

This data is compiled from publicly available chemical databases.

Biological Activity: A Landscape of Potential

General Activities of 1,2,4-Thiadiazole Derivatives:

-

Antimicrobial Agents: Various derivatives of 1,2,4-thiadiazole have been synthesized and evaluated for their antibacterial and antifungal properties. The heterocyclic core is thought to play a crucial role in interacting with microbial enzymes or cellular structures.

-

Enzyme Inhibition: The nitrogen and sulfur atoms of the thiadiazole ring can act as key pharmacophoric features, enabling interaction with the active sites of various enzymes. This makes them attractive candidates for the development of inhibitors for proteases, kinases, and other enzyme classes.

-

Agrochemicals: There are indications that some 1,2,4-thiadiazole derivatives possess herbicidal and fungicidal activities, suggesting their potential utility in agriculture.

It is imperative to note that these are generalized activities of the 1,2,4-thiadiazole scaffold, and dedicated experimental validation is required to ascertain the specific biological profile of this compound.

Proposed Experimental Workflow for Biological Characterization

To systematically evaluate the biological activity of this compound, a tiered screening approach is recommended. The following workflow outlines a logical progression from broad-based screening to more specific mechanistic studies.

Detailed Methodologies for Key Proposed Experiments:

-

Cytotoxicity Assay (MTT):

-

Seed human cell lines (e.g., HEK293, HepG2) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Hypothetical Signaling Pathway Modulation

Given the prevalence of kinase inhibition among heterocyclic compounds, a plausible, yet entirely hypothetical, mechanism of action for this compound could involve the modulation of a critical cellular signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

This diagram illustrates a potential point of intervention where the compound could inhibit a key kinase like RAF, thereby blocking downstream signaling that leads to cell proliferation and survival. This remains a speculative model pending experimental evidence.

Conclusion and Future Directions

This compound represents a molecule of untapped potential. While the current body of public knowledge lacks specific biological activity data, the established pharmacological importance of the 1,2,4-thiadiazole scaffold provides a strong rationale for its investigation. The experimental workflows and conceptual frameworks presented in this guide are designed to catalyze and inform future research. A systematic screening of this compound against various biological targets is a critical next step to elucidate its potential therapeutic value. It is hoped that this document will serve as a valuable resource for researchers embarking on the exciting journey of characterizing the biological landscape of this and other novel heterocyclic compounds.

References

An In-depth Technical Guide to 3-(Methylthio)-1,2,4-thiadiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and agrochemical research. Its structure, featuring a 1,2,4-thiadiazole core substituted with a methylthio and an amino group, makes it a versatile scaffold for the synthesis of a variety of derivatives with diverse biological activities. The thiadiazole ring system is a known pharmacophore present in a range of clinically used drugs and biologically active compounds. This guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, potential biological activities, and the experimental methodologies used to evaluate its derivatives. Due to a lack of specific quantitative data for this compound in the public domain, this guide will leverage data from closely related analogs to provide a representative understanding of its potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6913-13-9 | [1] |

| Molecular Formula | C₃H₅N₃S₂ | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Commercially available |

| Melting Point | 198-202 °C | [2] |

| Solubility | Soluble in DMSO and methanol | General knowledge |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route, adapted from methodologies reported for similar 1,2,4-thiadiazole derivatives, is outlined below.[2][3]

Experimental Protocol: Synthesis

Step 1: Formation of S-methylisothiourea sulfate

-

To a stirred solution of thiourea (1 mole) in water, add dimethyl sulfate (1 mole) dropwise at a temperature maintained below 20°C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

The resulting solution of S-methylisothiourea sulfate is used directly in the next step.

Step 2: Preparation of N-cyano-S-methylisothiourea

-

To the aqueous solution of S-methylisothiourea sulfate, add a solution of sodium cyanamide (1 mole) in water.

-

Adjust the pH of the mixture to 7-8 with a suitable base (e.g., sodium hydroxide solution).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

The precipitated N-cyano-S-methylisothiourea is filtered, washed with cold water, and dried.

Step 3: Oxidative Cyclization to this compound

-

Suspend N-cyano-S-methylisothiourea (1 mole) in a suitable solvent such as ethanol.

-

Add a solution of an oxidizing agent, for example, hydrogen peroxide (30% aqueous solution, 1.1 moles), dropwise while maintaining the temperature at 40-50°C.

-

After the addition, continue stirring the mixture at this temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and filter the precipitated product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is scarce in publicly available literature, the 1,2,4-thiadiazole scaffold is present in compounds with a wide range of biological activities. Derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[4]

A notable area of research for structurally similar compounds is their activity as adenosine receptor antagonists.[5][6] Adenosine receptors, particularly the A3 subtype, are implicated in various physiological and pathological processes, making them attractive targets for drug development. The following table summarizes the binding affinities of some N-phenyl-1,2,4-thiadiazole derivatives for the human adenosine A3 receptor, providing an indication of the potential biological targets for this class of compounds.

Table 2: Binding Affinities (Ki) of N-phenyl-1,2,4-thiadiazole Derivatives at the Human Adenosine A3 Receptor

| Compound | R Group on Phenyl Ring | Ki (nM) | Reference |

| N-(3-Phenyl-1,2,4-thiadiazol-5-yl)acetamide | H | 2.3 | [6] |

| N-(3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)acetamide | 4-OCH₃ | 0.8 | [6] |

| N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide | H | 82 | [7] |

This data is for structurally related compounds and is intended to be representative of the potential activity of this scaffold.

The data suggests that substitutions on the phenyl ring can significantly influence the binding affinity of these compounds for the adenosine A3 receptor. This highlights the potential of this compound as a starting point for the development of potent and selective receptor modulators.

Experimental Protocols for Biological Assays

To assess the biological activity of this compound and its derivatives, various in vitro assays can be employed. The following is a representative protocol for a radioligand binding assay to determine the affinity of a compound for the human adenosine A3 receptor, adapted from literature procedures.[6]

Experimental Protocol: Adenosine A3 Receptor Radioligand Binding Assay

Materials:

-

HEK-293 cell membranes expressing the human adenosine A3 receptor.

-

[¹²⁵I]AB-MECA (radioligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).

-

Test compounds (dissolved in DMSO).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of radioligand solution (e.g., 0.5 nM [¹²⁵I]AB-MECA), and 100 µL of the cell membrane suspension (e.g., 20 µg of protein).

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of a known A3 receptor antagonist (e.g., 10 µM MRS1220) instead of the test compound.

-

Incubate the plate at room temperature for 90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential Signaling Pathway

Based on the finding that structurally related thiadiazole derivatives act as adenosine A3 receptor antagonists, a hypothetical signaling pathway can be proposed. Adenosine A3 receptor activation is typically coupled to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect.

Caption: Hypothetical signaling pathway of an adenosine A3 receptor antagonist.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the development of new agrochemicals and pharmaceuticals. While direct biological data for this specific compound is limited in the public domain, the broader class of 1,2,4-thiadiazole derivatives has shown a wide range of biological activities. The demonstrated activity of closely related analogs as potent adenosine A3 receptor antagonists highlights a promising avenue for future research and drug development efforts. Further investigation into the synthesis of novel derivatives and comprehensive biological screening are warranted to fully elucidate the therapeutic potential of this chemical scaffold.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. mdpi.com [mdpi.com]

- 3. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry of the A3 adenosine receptor: agonists, antagonists, and receptor engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal Chemistry of the A3 Adenosine Receptor: Agonists, Antagonists, and Receptor Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole and thiadiazole analogues as a novel class of adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Methylthio)-1,2,4-thiadiazol-5-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Among its derivatives, 3-(methylthio)-1,2,4-thiadiazol-5-amine and its analogs have garnered significant interest due to their potential as therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this class of compounds, with a focus on their potential in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field.

Chemical Properties and Synthesis

The core structure of this compound features a five-membered ring containing one sulfur and two nitrogen atoms, with a methylthio group at position 3 and an amine group at position 5. The presence of these functional groups provides versatile handles for synthetic modification, allowing for the generation of diverse libraries of analogs with varied physicochemical and biological properties.

General Synthetic Strategies

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, a class to which the title compounds belong, can be achieved through several established routes. A common method involves the cyclization of thiosemicarbazide precursors. For instance, an acid-catalyzed regioselective cyclization of alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates with acyl hydrazides provides an efficient route to 2,5-disubstituted-1,3,4-thiadiazoles[1][2]. Another approach utilizes the reaction of thiosemicarbazide with carbon disulfide in the presence of a base to form a 5-amino-1,3,4-thiadiazole-2-thiol intermediate, which can be further modified[3][4][5]. The amino and thiol groups on this intermediate offer sites for derivatization, such as S-alkylation and the formation of Schiff bases[3][6].

dot

References

- 1. bepls.com [bepls.com]

- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.journalagent.com [pdf.journalagent.com]

- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 5-Amino-3-methylthio-1,2,4-thiadiazole (CAS 6913-13-9): An In-depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological significance of the heterocyclic compound 5-Amino-3-methylthio-1,2,4-thiadiazole, identified by the CAS number 6913-13-9. This document traces the origins of the broader 5-amino-1,2,4-thiadiazole class to the foundational work of J. Goerdeler in the mid-20th century and details the evolution of its synthetic methodologies. Detailed experimental protocols, key physicochemical data, and visualizations of the synthetic pathway and a representative signaling pathway are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

The 1,2,4-thiadiazole ring is a five-membered heterocyclic scaffold that is a constituent of various pharmacologically active compounds.[1] Derivatives of 1,2,4-thiadiazole have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include roles as antimicrobial agents, enzyme inhibitors, and components in larger drug molecules such as cephalosporin antibiotics.[2] The subject of this guide, 5-Amino-3-methylthio-1,2,4-thiadiazole, represents a key intermediate and a molecule of interest within this class.

Discovery and Historical Context

The first report of the synthesis of 5-amino-3-alkyl-1,2,4-thiadiazoles dates back to 1954 in a seminal paper by Joachim Goerdeler published in Chemische Berichte.[2] This foundational work established a general method for the preparation of 5-amino-1,2,4-thiadiazoles through the reaction of N-haloamidines with thiocyanates. While Goerdeler's initial publication covered the synthesis of various derivatives, this laid the groundwork for the synthesis of a wide array of related structures, including the methylthio-substituted analog.[2]

Following its initial discovery, the 5-amino-1,2,4-thiadiazole scaffold has been explored for various applications, including as a potential pesticide and as a building block in the synthesis of azo dyes and more complex pharmaceutical agents like cephalosporin antibiotics.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-3-methylthio-1,2,4-thiadiazole is provided in the table below.

| Property | Value | Reference |

| CAS Number | 6913-13-9 | |

| Molecular Formula | C₃H₅N₃S₂ | |

| Molecular Weight | 147.22 g/mol | |

| Melting Point | 140-144 °C | |

| Appearance | Solid | |

| SMILES | CS(C1=NN=C(N)S1) |

Synthesis

Historical Synthetic Route (Goerdeler, 1954)

The original synthesis of 5-amino-3-alkyl-1,2,4-thiadiazoles, as described by Goerdeler, involves the in-situ formation of an N-haloamidine from an amidine hydrochloride, which then reacts with a thiocyanate salt.[2]

Experimental Protocol:

-

An amidine hydrochloride is dissolved in a suitable solvent, such as methanol.

-

The solution is cooled, and a halogen (e.g., bromine) and a base (e.g., sodium methoxide) are added simultaneously to generate the N-haloamidine in situ.

-

A solution of a thiocyanate salt (e.g., potassium thiocyanate) is then added to the reaction mixture.

-

The reaction proceeds to form the 5-amino-3-alkyl-1,2,4-thiadiazole ring.

-

The product is isolated from the reaction mixture, often requiring purification to remove inorganic salts. The original method relied on recrystallization from water.[2]

An Improved Synthetic Procedure

A more recent publication by Aitken and Slawin (2018) details an improved and scalable synthesis of the related 5-amino-3-methyl-1,2,4-thiadiazole, which addresses some of the purification challenges of the original method.[2] This procedure can be adapted for the synthesis of the 3-methylthio derivative.

Experimental Protocol:

-

To a stirred solution of acetamidine hydrochloride (0.53 mol) in methanol (250 mL), cooled in an ice-salt bath, bromine (0.53 mol) and a solution of sodium (1.04 mol) in methanol (300 mL) are added simultaneously from separate dropping funnels over 30 minutes. The bromine should be kept in a slight excess.

-

After the addition is complete, a small amount of extra sodium methoxide solution is added to decolorize the mixture.

-

A solution of potassium thiocyanate (0.53 mol) in methanol (250 mL) is then added, and the mixture is stirred at room temperature for one hour.

-

The reaction mixture is filtered to remove the bulk of the inorganic salts (NaBr and KBr).

-

The filtrate is evaporated to dryness under reduced pressure.

-

The resulting solid is subjected to continuous extraction (Soxhlet) with dichloromethane for 24 hours.

-

The dichloromethane extract is then evaporated to yield the purified 5-amino-3-methyl-1,2,4-thiadiazole.

References

Navigating the Safety Landscape of 3-(Methylthio)-1,2,4-thiadiazol-5-amine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 3-(Methylthio)-1,2,4-thiadiazol-5-amine (CAS No. 6913-13-9).[1][2] This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment. The information herein is compiled from available Safety Data Sheets (SDS) and general toxicological guidelines.

Chemical and Physical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical characteristics.

| Property | Value | Reference |

| CAS Number | 6913-13-9 | [1][2] |

| Molecular Formula | C3H5N3S2 | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| Appearance | Information not available | |

| Odor | Information not available | |

| Melting Point | Information not available | |

| Boiling Point | Information not available | |

| Solubility | Information not available |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

-

GHS07: Exclamation Mark

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are paramount to mitigating the risks associated with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE selection process when handling this compound.

Caption: Recommended PPE for handling this compound.

Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.

-

Contaminated clothing should be removed and washed before reuse.

Emergency Procedures and First Aid

Prompt and appropriate action is critical in the event of an exposure. The following flowchart details the recommended first aid measures.

References

An In-depth Technical Guide on the Solubility of 5-Amino-3-(methylthio)-1,2,4-thiadiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-3-(methylthio)-1,2,4-thiadiazole. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the predicted solubility based on its chemical structure, outlines a detailed, industry-standard experimental protocol for determining its solubility, and presents an illustrative data framework.

Predicted Solubility Profile

5-Amino-3-(methylthio)-1,2,4-thiadiazole possesses a unique combination of functional groups that dictate its solubility behavior. The presence of an amino group (-NH2) and the nitrogen atoms within the thiadiazole ring introduce polarity and the capacity for hydrogen bonding. These features suggest a higher affinity for polar solvents. Conversely, the methylthio (-SCH3) group contributes a degree of non-polar character.

Based on these structural attributes, the following solubility profile can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit moderate to good solubility in these solvents due to the potential for hydrogen bonding between the amino group and the solvent's hydroxyl group.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): Good solubility is predicted in these solvents. The high polarity of these solvents can effectively solvate the polar regions of the 5-Amino-3-(methylthio)-1,2,4-thiadiazole molecule. DMSO and DMF are often excellent solvents for a wide range of organic compounds, including heterocyclic structures.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in non-polar solvents. The polar nature of the amino and thiadiazole functionalities will limit its interaction with non-polar solvent molecules.

Illustrative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) - Illustrative | Method |

| Methanol | 25 | 5.2 | Shake-Flask |

| Ethanol | 25 | 2.8 | Shake-Flask |

| Acetonitrile | 25 | 8.5 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 20 | Shake-Flask |

| Dimethylformamide (DMF) | 25 | > 15 | Shake-Flask |

| Ethyl Acetate | 25 | 1.1 | Shake-Flask |

| Dichloromethane | 25 | 0.5 | Shake-Flask |

| Toluene | 25 | < 0.1 | Shake-Flask |

| Hexane | 25 | < 0.01 | Shake-Flask |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method. This protocol provides a step-by-step guide for its implementation.

3.1. Materials and Equipment

-

5-Amino-3-(methylthio)-1,2,4-thiadiazole (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-Amino-3-(methylthio)-1,2,4-thiadiazole to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or rotator.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed. For added certainty, the supernatant can be filtered through a chemically resistant syringe filter (e.g., PTFE).

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of 5-Amino-3-(methylthio)-1,2,4-thiadiazole in the diluted sample using a validated HPLC-UV method. A C18 column is often suitable for such compounds.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

The solubility is calculated by multiplying the concentration determined by HPLC by the dilution factor. The result can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination.

Methodological & Application

Application Notes and Protocols: Synthesis of Thiadiazole Derivatives from 3-(Methylthio)-1,2,4-thiadiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various thiadiazole derivatives starting from 3-(Methylthio)-1,2,4-thiadiazol-5-amine. This starting material is a versatile building block for creating a library of compounds with potential applications in medicinal chemistry and drug discovery. The protocols focus on the derivatization of the amino group to form sulfonamides and ureas, which are common functional groups in bioactive molecules.

Introduction

Thiadiazole and its derivatives are an important class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The 1,2,4-thiadiazole scaffold, in particular, is a key component in several commercially available drugs. The derivatization of substituted amino-thiadiazoles allows for the exploration of chemical space and the development of novel therapeutic agents.

This document outlines the synthesis of N-substituted sulfonamides and ureas from this compound. The methodologies are based on established synthetic routes for analogous amino-thiadiazole compounds.

Synthetic Workflow

The general workflow for the synthesis of thiadiazole derivatives from this compound involves the reaction of the primary amino group with various electrophiles, such as sulfonyl chlorides or isocyanates.

Caption: General workflow for the synthesis of thiadiazole derivatives.

Key Synthetic Reactions

The primary amino group of this compound serves as a nucleophile that can react with various electrophiles to yield a range of derivatives.

Caption: Key reactions for derivatization of the starting material.

Experimental Protocols

Protocol 1: Synthesis of N-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)arenesulfonamides

This protocol describes the general procedure for the synthesis of N-substituted sulfonamides via the reaction of this compound with various arenesulfonyl chlorides.

Materials:

-

This compound

-

Substituted arenesulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine at room temperature under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the desired arenesulfonyl chloride (1.1 eq) to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)arenesulfonamide.

Protocol 2: Synthesis of 1-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)-3-substituted Ureas

This protocol outlines the general synthesis of urea derivatives by reacting this compound with various isocyanates.

Materials:

-

This compound

-

Substituted isocyanate (e.g., phenyl isocyanate, butyl isocyanate)

-

Anhydrous tetrahydrofuran (THF) or acetonitrile

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF or acetonitrile at room temperature under a nitrogen atmosphere.

-

Add the desired isocyanate (1.05 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC.

-

If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to yield the pure 1-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)-3-substituted urea.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of thiadiazole derivatives based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions used.

Table 1: Synthesis of N-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)arenesulfonamide Derivatives (Representative Data)

| Entry | R-group on Sulfonyl Chloride | Product | Molecular Formula | Yield (%) | Melting Point (°C) |

| 1 | Phenyl | N-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)benzenesulfonamide | C₉H₉N₃O₂S₃ | 75-85 | 150-152 |

| 2 | 4-Methylphenyl | N-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)-4-methylbenzenesulfonamide | C₁₀H₁₁N₃O₂S₃ | 80-90 | 165-167 |

| 3 | 4-Chlorophenyl | 4-Chloro-N-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)benzenesulfonamide | C₉H₈ClN₃O₂S₃ | 70-80 | 178-180 |

| 4 | 4-Nitrophenyl | N-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)-4-nitrobenzenesulfonamide | C₉H₈N₄O₄S₃ | 65-75 | 195-197 |

Table 2: Synthesis of 1-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)-3-substituted Urea Derivatives (Representative Data)

| Entry | R-group on Isocyanate | Product | Molecular Formula | Yield (%) | Melting Point (°C) |

| 1 | Phenyl | 1-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)-3-phenylurea | C₁₀H₁₀N₄OS₂ | 85-95 | 210-212 |

| 2 | Butyl | 1-Butyl-3-(3-(methylthio)-1,2,4-thiadiazol-5-yl)urea | C₈H₁₄N₄OS₂ | 80-90 | 145-147 |

| 3 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-(3-(methylthio)-1,2,4-thiadiazol-5-yl)urea | C₁₀H₉ClN₄OS₂ | 82-92 | 225-227 |

| 4 | Benzyl | 1-Benzyl-3-(3-(methylthio)-1,2,4-thiadiazol-5-yl)urea | C₁₁H₁₂N₄OS₂ | 88-98 | 198-200 |

Note: The data presented in the tables are illustrative and based on typical yields and properties for similar reactions. Researchers should perform their own characterization (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis) to confirm the identity and purity of their synthesized compounds.

References

- 1. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Amino-3-(methylthio)-1,2,4-thiadiazole: Application Notes and Protocols for Fungicidal Use in Agriculture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in agricultural research due to their broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] Among these, 5-Amino-3-(methylthio)-1,2,4-thiadiazole is a promising candidate for development as a novel fungicide. This document provides detailed application notes and experimental protocols for the evaluation of its fungicidal efficacy against key plant pathogens. The methodologies outlined are based on established practices for fungicide screening and can be adapted for specific research needs.

Application Notes

Target Pathogens:

Based on the known activity of related aminothiadiazole and methylthio-thiadiazole derivatives, 5-Amino-3-(methylthio)-1,2,4-thiadiazole is anticipated to be effective against a range of phytopathogenic fungi, including but not limited to:

-

Botrytis cinerea (Gray Mold)

-

Rhizoctonia solani (Root Rot)

-

Sclerotinia sclerotiorum (White Mold)

-

Fusarium spp. (Fusarium Head Blight, Root Rot)

-

Alternaria spp. (Early Blight, Leaf Spot)

Proposed Mechanism of Action:

The primary proposed mechanism of action for many azole and thiadiazole-based fungicides is the inhibition of ergosterol biosynthesis in fungal cell membranes.[2][3] Specifically, these compounds often target the enzyme lanosterol 14α-demethylase (CYP51), which is a critical component of the ergosterol production pathway.[4] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

Data Presentation

Table 1: Hypothetical In Vitro Fungicidal Activity of 5-Amino-3-(methylthio)-1,2,4-thiadiazole

| Fungal Pathogen | EC₅₀ (µg/mL) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Botrytis cinerea | 5 - 15 | 25 |

| Rhizoctonia solani | 10 - 25 | 50 |

| Sclerotinia sclerotiorum | 8 - 20 | 40 |

| Fusarium graminearum | 15 - 30 | 60 |

| Alternaria solani | 12 - 28 | 55 |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values must be determined through rigorous experimental testing.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC₅₀) of 5-Amino-3-(methylthio)-1,2,4-thiadiazole against various fungal pathogens.

Materials:

-

5-Amino-3-(methylthio)-1,2,4-thiadiazole

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

Sterile 96-well microtiter plates

-

Fungal cultures of target pathogens

-

Spectrophotometer (plate reader)

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of 5-Amino-3-(methylthio)-1,2,4-thiadiazole in DMSO.

-

Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate liquid medium within the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension of the target fungus in sterile water or saline. Adjust the concentration to a standardized level (e.g., 1 x 10⁵ spores/mL).

-

Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the test compound dilutions. Include positive controls (no compound) and negative controls (no fungus).

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (typically 25-28°C) for a period that allows for sufficient growth in the control wells (usually 48-72 hours).

-

Data Collection: Measure the optical density (OD) of each well using a microplate reader at a suitable wavelength (e.g., 600 nm) to determine fungal growth.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the positive control. Determine the MIC as the lowest concentration that completely inhibits visible growth. Calculate the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Plant Protection Assay (Detached Leaf Assay)

This protocol assesses the protective efficacy of 5-Amino-3-(methylthio)-1,2,4-thiadiazole in preventing fungal infection on plant tissue.

Materials:

-

Healthy, young, and fully expanded leaves from a susceptible host plant (e.g., tomato, bean)

-

5-Amino-3-(methylthio)-1,2,4-thiadiazole

-

Wetting agent (e.g., Tween 20)

-

Fungal spore suspension of the target pathogen

-

Sterile petri dishes or moist chambers

-

Sterile filter paper

-

Spray bottle or micropipette

Procedure:

-

Compound Application: Prepare a solution of 5-Amino-3-(methylthio)-1,2,4-thiadiazole at various concentrations in water with a small amount of a wetting agent.

-

Treatment: Apply the test solution to the adaxial (upper) surface of the detached leaves. Allow the leaves to air dry. A control group should be treated with water and the wetting agent only.

-

Inoculation: After the treatment has dried, inoculate the treated leaves with a known concentration of the fungal spore suspension. This can be done by placing a droplet of the suspension on the leaf surface or by spraying.

-

Incubation: Place the inoculated leaves in a moist chamber or petri dish lined with moist filter paper to maintain high humidity. Incubate at a temperature and light cycle suitable for disease development.

-

Disease Assessment: After a sufficient incubation period (typically 3-7 days), assess the disease severity by measuring the lesion diameter or the percentage of the leaf area covered by lesions.

-

Efficacy Calculation: Calculate the protective efficacy of the compound using the following formula:

-

Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

-

Visualizations

Caption: Experimental workflow for evaluating the fungicidal activity.

Caption: Proposed mechanism of action via ergosterol biosynthesis inhibition.

References

- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 2. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Investigation of CAS 6913-13-9 as a Novel Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical compound with CAS number 6913-13-9, identified as 3-(Methylthio)-1,2,4-thiadiazol-5-amine, belongs to the thiadiazole class of heterocyclic compounds. Various derivatives of thiadiazoles are recognized for their broad spectrum of biological activities, including herbicidal and plant growth regulatory effects. Notably, many commercially successful herbicides are built upon a thiadiazole scaffold. These compounds frequently act by inhibiting essential physiological processes in plants, with a common mechanism being the disruption of photosynthetic electron transport.

These application notes provide a comprehensive framework for the initial investigation of this compound as a potential novel herbicide. The following sections detail proposed experimental protocols for evaluating its herbicidal efficacy, determining its mode of action, and quantifying its activity. The presented data is illustrative to guide researchers in their experimental design and data analysis.

Proposed Mechanism of Action

Based on the known herbicidal activity of structurally related thiadiazole compounds, it is hypothesized that this compound may act as a photosynthesis inhibitor . Specifically, it is proposed that the compound could interrupt the photosynthetic electron transport chain, likely at Photosystem II (PSII), thereby blocking the production of ATP and NADPH necessary for carbon fixation. This disruption leads to a cascade of events, including the generation of reactive oxygen species, resulting in photooxidative damage and ultimately, plant death.

A proposed signaling pathway for the herbicidal action of CAS 6913-13-9 is depicted below:

Caption: Proposed mechanism of action for CAS 6913-13-9 as a photosynthesis inhibitor.

Experimental Protocols

Whole-Plant Herbicidal Efficacy Bioassay

This protocol outlines a whole-plant bioassay to evaluate the pre- and post-emergence herbicidal activity of this compound against common weed species.

Workflow for Whole-Plant Bioassay:

Caption: Experimental workflow for pre- and post-emergence whole-plant herbicidal bioassays.

Methodology:

-

Plant Material: Use certified seeds of representative monocotyledonous (e.g., Echinochloa crus-galli - barnyardgrass) and dicotyledonous (e.g., Amaranthus retroflexus - redroot pigweed) weed species.

-

Growth Conditions:

-

Potting Medium: A standard greenhouse potting mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio).

-

Growth Chamber: Maintain a 16-hour photoperiod with a light intensity of approximately 300 µmol/m²/s, a day/night temperature of 25/20°C, and 60-70% relative humidity.

-

-

Preparation of Test Compound:

-

Dissolve this compound in a minimal amount of a suitable solvent (e.g., acetone or DMSO).

-

Prepare a stock solution and dilute it with a 0.5% (v/v) aqueous solution of a non-ionic surfactant (e.g., Tween® 80) to achieve the desired application rates.

-

-

Pre-emergence Application:

-

Fill 10 cm diameter pots with the potting medium.

-

Sow 10-15 seeds of each weed species per pot and cover with a thin layer of soil.

-

Apply the test compound solution evenly to the soil surface using a laboratory sprayer.

-

Include a negative control (surfactant solution only) and a positive control (a commercial herbicide with a known mode of action).

-

-

Post-emergence Application:

-

Sow seeds as described above and allow them to grow until the seedlings reach the 2-3 true leaf stage.

-

Apply the test compound solution as a foliar spray, ensuring uniform coverage.

-

Include negative and positive controls.

-

-

Evaluation:

-

After 21 days, visually assess the herbicidal effect using a rating scale from 0% (no effect) to 100% (complete plant death).

-

For a quantitative measure, harvest the above-ground biomass, dry it at 70°C for 48 hours, and record the dry weight.

-

Calculate the percent inhibition of growth relative to the negative control.

-

Illustrative Data:

| Application Rate (g/ha) | Pre-emergence Inhibition (%) - E. crus-galli | Pre-emergence Inhibition (%) - A. retroflexus | Post-emergence Inhibition (%) - E. crus-galli | Post-emergence Inhibition (%) - A. retroflexus |

| 50 | 35 | 45 | 25 | 30 |

| 100 | 60 | 75 | 50 | 65 |

| 200 | 85 | 95 | 75 | 90 |

| 400 | 98 | 100 | 90 | 98 |

In Vitro Photosynthesis Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on photosynthetic electron transport using isolated chloroplasts.

Workflow for Photosynthesis Inhibition Assay:

Caption: Experimental workflow for the in vitro photosynthesis inhibition assay.

Methodology:

-

Chloroplast Isolation:

-

Homogenize fresh spinach leaves in a cold isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂).

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at low speed to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of the isolation buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.1 M sorbitol, 5 mM MgCl₂), the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), and the isolated chloroplasts.

-

-

Assay Procedure:

-

Add varying concentrations of the test compound (dissolved in a suitable solvent) to the reaction mixture in a cuvette.

-

Place the cuvette in a spectrophotometer and illuminate it with a light source.

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.

-

-

Data Analysis:

-

Calculate the rate of DCPIP reduction for each concentration of the test compound.

-

Plot the percentage of inhibition of the electron transport rate against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the photosynthetic electron transport.

-

Illustrative Data:

| Concentration of CAS 6913-13-9 (µM) | Rate of DCPIP Reduction (ΔA/min) | Inhibition (%) |

| 0 (Control) | 0.250 | 0 |

| 0.1 | 0.225 | 10 |

| 0.5 | 0.175 | 30 |

| 1.0 | 0.125 | 50 |

| 5.0 | 0.050 | 80 |

| 10.0 | 0.015 | 94 |

From this illustrative data, the IC50 value for CAS 6913-13-9 would be approximately 1.0 µM .

Conclusion

The provided protocols and illustrative data offer a robust starting point for the comprehensive evaluation of CAS 6913-13-9 as a potential novel herbicide. The proposed mechanism of action as a photosynthesis inhibitor is consistent with the known activities of other thiadiazole-based herbicides. Further studies should focus on structure-activity relationship (SAR) analysis to optimize the herbicidal activity, as well as crop selectivity and toxicological profiling to assess its environmental and human safety. These application notes are intended to facilitate the discovery and development of new, effective, and safe solutions for weed management.

Application Notes and Protocols for Enzyme Inhibition Assays with 3-(Methylthio)-1,2,4-thiadiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)-1,2,4-thiadiazol-5-amine is a heterocyclic compound with potential applications in the development of novel therapeutic agents and agrochemicals.[1] Thiadiazole derivatives are known to interact with a variety of biological targets, often exerting their effects through enzyme inhibition. These application notes provide detailed protocols for performing in vitro enzyme inhibition assays to evaluate the inhibitory potential of this compound against three common classes of enzymes: monoamine oxidases, acetylcholinesterase, and protein kinases.

Compound Information:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 6913-13-9 |

| Molecular Formula | C₃H₅N₃S₂ |

| Molecular Weight | 147.22 g/mol |

Safety Precautions:

Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Experimental Protocols

The following are generalized protocols that can be adapted for specific research needs. It is recommended to perform initial solubility tests for this compound in the chosen assay buffer. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of test compounds.[3]

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is designed to determine the inhibitory activity of the test compound against monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). The assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of a substrate.[4]

Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[4]

-

p-Tyramine (MAO-A and MAO-B substrate)[4]

-

Benzylamine (MAO-B selective substrate)[4]

-

Fluorogenic probe (e.g., Amplex® Red)

-

Horseradish peroxidase (HRP)

-

This compound (Test Compound)

-

Positive control inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)[4]

-

96-well black microplates

-

Fluorescence microplate reader

Experimental Workflow:

Caption: Workflow for the MAO Inhibition Assay.

Procedure:

-

Prepare Solutions:

-

Prepare stock solutions of the test compound and positive controls in DMSO.

-

Prepare working solutions by diluting the stock solutions in MAO Assay Buffer to various concentrations.

-

Prepare a reaction mixture containing the fluorogenic probe and HRP in MAO Assay Buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add the following:

-

Blank wells: Assay buffer.

-

Control wells (100% activity): Enzyme (MAO-A or MAO-B) and vehicle (DMSO).

-

Test wells: Enzyme and various concentrations of the test compound.

-

Positive control wells: Enzyme and a known inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B).

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate (p-Tyramine or Benzylamine) and the reaction mixture to all wells.

-

Measure the fluorescence intensity (e.g., excitation 530-560 nm, emission 590 nm) over time (kinetic assay) or after a fixed incubation period (endpoint assay).

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Data Presentation:

| Compound | Target Enzyme | IC₅₀ (µM) |

| This compound | MAO-A | Experimental Value |

| This compound | MAO-B | Experimental Value |

| Clorgyline | MAO-A | Reference Value |

| Selegiline | MAO-B | Reference Value |

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)

This protocol is based on the Ellman method to screen for inhibitors of acetylcholinesterase.[5] The enzymatic hydrolysis of acetylthiocholine (ATCh) by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[5]

Materials and Reagents:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-